molecular formula C20H21N3O5 B7703741 3,4,5-trimethoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

3,4,5-trimethoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B7703741
M. Wt: 383.4 g/mol
InChI Key: YBSPMCOQFIBRSA-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as TMOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to have anti-tumor effects by inhibiting the proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4,5-trimethoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying enzyme inhibition and the role of enzymes in various biological processes. However, one limitation of using this compound is that it may have off-target effects, meaning that it may affect other enzymes or signaling pathways in addition to its intended target.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of this compound's effects on various signaling pathways and its potential for use in the modulation of these pathways. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carbaldehyde with 3,4,5-trimethoxybenzylamine in the presence of acetic acid. The resulting product is then treated with benzoyl chloride to obtain this compound.

Scientific Research Applications

3,4,5-trimethoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has also been shown to inhibit the activity of certain enzymes, making it a promising candidate for use in enzyme inhibition studies.

properties

IUPAC Name

3,4,5-trimethoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-12-7-5-6-8-14(12)19-22-17(28-23-19)11-21-20(24)13-9-15(25-2)18(27-4)16(10-13)26-3/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSPMCOQFIBRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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